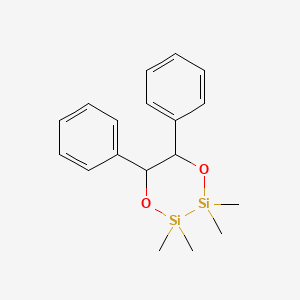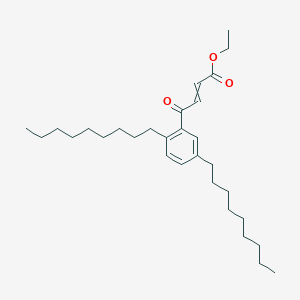
2,3,5,6-Pyridinetetracarboxylic acid, 4-(3-nitrophenyl)-, tetraethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Pyridinetetracarboxylic acid, 4-(3-nitrophenyl)-, tetraethyl ester: is a complex organic compound with the molecular formula C23H24N2O10 and a molecular weight of 488.451 g/mol . This compound is characterized by the presence of a pyridine ring substituted with four carboxylic acid groups and a nitrophenyl group, all esterified with ethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Pyridinetetracarboxylic acid, 4-(3-nitrophenyl)-, tetraethyl ester typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and nitrobenzene derivatives. The reaction conditions usually require:
Esterification: The carboxylic acid groups are esterified using ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Nitration: The nitrophenyl group is introduced through nitration reactions using nitric acid and sulfuric acid.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under controlled temperatures and pressures. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in amino derivatives.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
2,3,5,6-Pyridinetetracarboxylic acid, 4-(3-nitrophenyl)-, tetraethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,3,5,6-Pyridinetetracarboxylic acid, 4-(3-nitrophenyl)-, tetraethyl ester exerts its effects is primarily through its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ester groups can undergo hydrolysis to release active carboxylic acids. These interactions can modulate various biochemical pathways, making the compound useful in different applications.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Pyridinetetracarboxylic acid, 4-(3-aminophenyl)-, tetraethyl ester: Similar structure but with an amino group instead of a nitro group.
2,3,5,6-Pyridinetetracarboxylic acid, 4-(4-nitrophenyl)-, tetraethyl ester: Similar structure but with the nitro group in a different position.
Uniqueness
The unique combination of the pyridine ring, multiple carboxylic acid groups, and the nitrophenyl group in 2,3,5,6-Pyridinetetracarboxylic acid, 4-(3-nitrophenyl)-, tetraethyl ester provides distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
60870-55-5 |
|---|---|
Molecular Formula |
C23H24N2O10 |
Molecular Weight |
488.4 g/mol |
IUPAC Name |
tetraethyl 4-(3-nitrophenyl)pyridine-2,3,5,6-tetracarboxylate |
InChI |
InChI=1S/C23H24N2O10/c1-5-32-20(26)16-15(13-10-9-11-14(12-13)25(30)31)17(21(27)33-6-2)19(23(29)35-8-4)24-18(16)22(28)34-7-3/h9-12H,5-8H2,1-4H3 |
InChI Key |
KRHMXTKEJVOAHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N=C1C(=O)OCC)C(=O)OCC)C(=O)OCC)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(Naphthalen-2-yl)hexyl]-1H-imidazole](/img/structure/B14601881.png)

![2-[(Pyridin-2-yl)amino]propan-2-yl diphenylborinate](/img/structure/B14601891.png)

![3-{[(Furan-2-yl)methyl]sulfanyl}-2,5-dimethylpyrazine](/img/structure/B14601898.png)




![N-{4-[4-(Tricyanoethenyl)anilino]phenyl}benzamide](/img/structure/B14601923.png)
![(3S,4S)-1-Butyl-3-chloro-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14601935.png)
![2-[2-(2-Methoxyphenyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14601946.png)
![N-{[3,5-Bis(octadecyloxy)phenyl]methyl}acetamide](/img/structure/B14601954.png)
